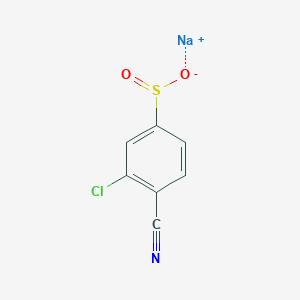
Sodium 3-chloro-4-cyanobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chloro-4-cyanobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₃ClNNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-4-cyanobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-cyanobenzene. This process can be achieved through the reaction of 3-chloro-4-cyanobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 3-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into potential therapeutic agents often utilizes this compound due to its reactivity and functional group compatibility.
Industry: It is employed in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of sodium 3-chloro-4-cyanobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Sodium 2-chloro-4-cyanobenzene-1-sulfinate
- Sodium 3-chloro-4-methylbenzene-1-sulfinate
- Sodium 3-chloro-4-nitrobenzene-1-sulfinate
Comparison: Sodium 3-chloro-4-cyanobenzene-1-sulfinate is unique due to the presence of both chloro and cyano groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers a broader range of applications and higher reactivity in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H3ClNNaO2S |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
sodium;3-chloro-4-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-7-3-6(12(10)11)2-1-5(7)4-9;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
WKOQRFWCNURCGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















